N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine
Description
N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-3-4-7-13(11-20-2)18-14-10-15(17-12-16-14)19-8-5-6-9-19/h10,12-13H,3-9,11H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORWGPKILZVQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(COC)NC1=CC(=NC=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Pyrrolidine: The pyrimidine core is then subjected to nucleophilic substitution with pyrrolidine, often using a base such as sodium hydride (NaH) to facilitate the reaction.
Attachment of the Methoxyhexyl Chain: The final step involves the alkylation of the pyrimidine ring with 1-methoxyhexane, using a strong base like potassium tert-butoxide (KOtBu) to generate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxyhexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxyhexan-2-yl)-6-piperidin-1-ylpyrimidin-4-amine
- N-(1-methoxyhexan-2-yl)-6-morpholin-1-ylpyrimidin-4-amine
- N-(1-methoxyhexan-2-yl)-6-azepan-1-ylpyrimidin-4-amine
Uniqueness
N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine group, in particular, influences its binding affinity and selectivity towards molecular targets, differentiating it from similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
